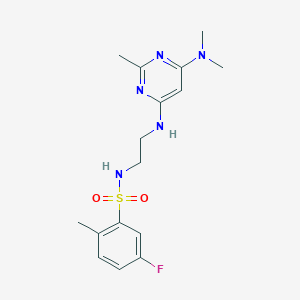

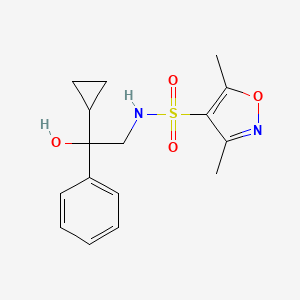

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a dimethylamino group, pyrimidine ring, and sulfonamide group are often found in various fields, especially in medicinal chemistry . The dimethylamino group can participate in various chemical reactions and can alter the physical and chemical properties of the compound . Pyrimidine is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-OH where R is an organic group).

Synthesis Analysis

The synthesis of such compounds can involve various chemical reactions. For instance, the dimethylamino group can be introduced through reactions with dimethylamine. The pyrimidine ring can be synthesized through several methods such as the Biginelli reaction . The sulfonamide group can be introduced through the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the dimethylamino group, pyrimidine ring, and sulfonamide group can be confirmed based on their characteristic signals in these spectra .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the other functional groups present in the molecule. The dimethylamino group can participate in acid-base reactions, the pyrimidine ring can undergo electrophilic substitution reactions, and the sulfonamide group can undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by the presence of the dimethylamino group, pyrimidine ring, and sulfonamide group. For instance, the dimethylamino group can make the compound basic and increase its solubility in water .Scientific Research Applications

- N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide can be employed for efficient adsorption of heavy metals, particularly chromium (Cr(VI)). The compound’s tertiary amine groups form strong electrostatic interactions with Cr(VI), allowing it to selectively capture and remove this toxic metal from water systems .

- Researchers can incorporate this compound into smart materials that respond to environmental cues. For instance, it can be part of stimuli-responsive polymersomes used in wastewater treatment. These polymersomes change their structure based on pH or temperature, allowing for efficient removal of pollutants .

Heavy Metal Adsorption

Smart Materials for Environmental Remediation

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures have been found to interact with various proteins and enzymes in the cell

Mode of Action

The mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions. The dimethylamino group may form hydrogen bonds with the target, while the pyrimidinyl and benzenesulfonamide groups may interact through hydrophobic and π-π stacking interactions .

Biochemical Pathways

Similar compounds have been found to affect various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation . The compound may also interfere with the function of topoisomerases, enzymes that control the overwinding or underwinding of DNA .

Pharmacokinetics

Similar compounds have been found to have a two-compartment pharmacokinetic model with a clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h . These properties suggest that the compound is rapidly distributed throughout the body and is eliminated relatively quickly.

Result of Action

Similar compounds have been found to have antitumor activity, suggesting that this compound may also have potential as a cancer therapeutic .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the dimethylamino group, which may in turn affect the compound’s solubility and its interactions with its targets . Temperature may also affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-5-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN5O2S/c1-11-5-6-13(17)9-14(11)25(23,24)19-8-7-18-15-10-16(22(3)4)21-12(2)20-15/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUXEWXPLWSHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione](/img/structure/B2376034.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2376036.png)

![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2376044.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2376045.png)

![3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)aniline](/img/structure/B2376046.png)